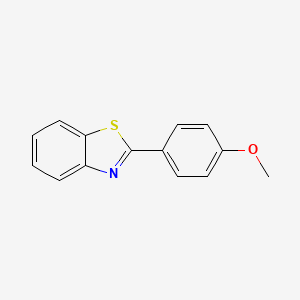

2-(4-Methoxyphenyl)benzothiazole

Description

Historical Context and Evolution of Benzothiazole (B30560) Research

The journey of benzothiazole research began with its initial synthesis in 1887 by A. W. Hofmann. researchgate.net Since then, the field has evolved significantly. Early research focused on understanding the fundamental reactivity and properties of the benzothiazole nucleus. A pivotal moment in the evolution of benzothiazole research was the discovery of the vulcanization acceleration properties of 2-mercaptobenzothiazole (B37678) (MBT), which revolutionized the rubber industry. researchgate.net This discovery spurred further investigation into the industrial applications of benzothiazole derivatives.

The mid-20th century saw a surge in interest in the biological activities of benzothiazoles, with studies exploring their potential as antimicrobial and antifungal agents. rsc.orgtandfonline.com The discovery of the pharmacological profile of riluzole, a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS), marked a significant milestone, reigniting interest in this chemical family among medicinal chemists. researchgate.netrsc.orgnih.gov More recently, research has expanded into areas such as anticancer agents, with compounds like 2-(4-aminophenyl)benzothiazole showing potent and selective activity, and their use as imaging agents for conditions like Alzheimer's disease. nih.govchemistryjournal.net The development of green and sustainable synthetic methods for benzothiazole derivatives has also been a major focus in recent years. nih.govresearchgate.netnih.gov

Structural Features and Core Chemical Framework of Benzothiazoles

Benzothiazoles are characterized by a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring, containing both sulfur and nitrogen atoms. tandfonline.com This fusion results in a planar, aromatic system. The presence of the heteroatoms, particularly the nitrogen and sulfur, imparts unique electronic properties to the ring system and provides sites for chemical modification. benthamscience.com The C2 position of the benzothiazole ring is particularly reactive and is a common site for substitution, allowing for the introduction of a wide variety of functional groups. benthamscience.com This versatility in substitution is a key reason for the diverse applications of benzothiazole derivatives.

Table 1: Core Properties of the Benzothiazole Framework

| Property | Description |

| Structure | Bicyclic system with a benzene ring fused to a thiazole ring. |

| Aromaticity | The entire ring system is aromatic and planar. |

| Heteroatoms | Contains both a nitrogen and a sulfur atom in the thiazole ring. |

| Reactivity | The C2 position is a primary site for substitution and functionalization. benthamscience.com |

Overview of Research Trajectories for Substituted Benzothiazoles

The ability to introduce a wide array of substituents at various positions on the benzothiazole ring has led to a multitude of research trajectories. A major area of focus has been the exploration of their pharmacological activities. Substituted benzothiazoles have been extensively investigated for their potential as:

Anticancer agents: Particularly, 2-arylbenzothiazoles have shown significant promise, with some derivatives exhibiting potent and selective activity against various cancer cell lines. chemistryjournal.netnih.govnih.gov

Anti-inflammatory agents: Numerous studies have reported the anti-inflammatory properties of benzothiazole derivatives, with some compounds showing activity comparable to established drugs. nih.govnih.gov

Antimicrobial and Antifungal agents: The benzothiazole scaffold is a key component in many compounds with demonstrated antibacterial and antifungal properties. rsc.orgchemistryjournal.net

Antiviral agents: Research has also explored the potential of benzothiazole derivatives in combating viral infections. chemistryjournal.net

Neuroprotective agents: Certain benzothiazoles, like riluzole, have found applications in treating neurodegenerative diseases. nih.govnih.gov

Agrochemicals: Benzothiazole derivatives have been developed as herbicides and for their antibacterial and antiviral activities in agricultural applications. nih.gov

Beyond medicinal chemistry, substituted benzothiazoles are also investigated for their applications in materials science, including their use as dyes and in the development of photoluminescent materials. pcbiochemres.comnih.govrsc.org

Rationale for Focused Academic Inquiry into 2-(4-Methoxyphenyl)benzothiazole

The specific compound, this compound, has garnered academic interest due to a combination of factors inherent to its structure. The presence of the 2-aryl substituent, in this case, a methoxy-substituted phenyl group, places it within a class of benzothiazoles known for their significant biological activities. nih.govchemistryjournal.net The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the electronic properties of the entire molecule, potentially modulating its interaction with biological targets. pharmacyjournal.in

Research into this compound is driven by the desire to understand how this specific substitution pattern affects its chemical and physical properties, and to explore its potential in various applications. Studies have been conducted to investigate its synthesis, molecular structure, and vibrational frequencies. nih.gov Furthermore, given the known anticancer and anti-inflammatory properties of other 2-arylbenzothiazoles, there is a strong rationale for investigating this compound for similar activities. nih.gov The photophysical properties of this compound are also of interest, as the benzothiazole core can exhibit fluorescence, and the substituent can modulate these properties. nih.govrsc.org

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NOS | nih.gov |

| Molecular Weight | 241.31 g/mol | nih.gov |

| IUPAC Name | 2-(4-methoxyphenyl)-1,3-benzothiazole | nih.gov |

| CAS Number | 6265-92-5 | nih.gov |

| XLogP3 | 4.2 | nih.gov |

| Monoisotopic Mass | 241.05613515 Da | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPZIJQISHFZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211711 | |

| Record name | Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-92-5 | |

| Record name | 2-(4-Methoxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Benzothiazole

Classical Synthetic Pathways to 2-Substituted Benzothiazoles

Traditional methods for the synthesis of 2-substituted benzothiazoles, including the target compound, have been the bedrock of benzothiazole (B30560) chemistry for over a century. mdpi.com These routes typically involve the condensation of 2-aminothiophenol (B119425) with various electrophilic partners.

The most prevalent classical method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with carbonyl compounds or their derivatives. mdpi.comnih.gov This approach is versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzothiazole core.

Specifically, the reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides serves as a direct route to 2-substituted benzothiazoles. mdpi.comnih.gov In the context of synthesizing 2-(4-methoxyphenyl)benzothiazole, this would involve the condensation of 2-aminothiophenol with a 4-methoxy-substituted carbonyl compound. For instance, the reaction with 4-methoxybenzoic acid or its corresponding acyl chloride would yield the desired product. nih.gov Various catalysts and reaction conditions have been explored to optimize these condensations, including the use of acidic catalysts like polyphosphoric acid (PPA) or methanesulfonic acid. nih.govprepchem.com

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | 4-Hydroxybenzoic acid | P₂O₅, Methanesulfonic acid, 90°C, 10h | 2-(4-Hydroxyphenyl)benzothiazole | prepchem.com |

| 2-Aminothiophenol | Aromatic Aldehydes | SnP₂O₇, Short reaction times | 2-Arylbenzothiazoles | nih.gov |

| 2-Aminothiophenol | Aldehydes | H₂O₂/HCl, Ethanol (B145695), Room temp, 1h | 2-Substituted benzothiazoles | nih.gov |

| 2-Aminothiophenol | Ketones | Reflux, 2-24h | 2-Substituted benzothiazoles | mdpi.com |

The use of orthoesters as precursors represents another classical strategy for the formation of the benzothiazole ring system. researchgate.net While less common than the direct condensation with carbonyl compounds, this method offers an alternative pathway where the orthoester can serve as a source for the C2-carbon of the benzothiazole ring. The reaction typically proceeds by reacting 2-aminothiophenol with an appropriate orthoester, which upon cyclization and elimination, forms the benzothiazole core.

The direct use of aldehydes and carboxylic acid derivatives remains a cornerstone of classical benzothiazole synthesis. nih.govacs.org The reaction of 2-aminothiophenol with an aldehyde, such as 4-methoxybenzaldehyde (B44291), initially forms a benzothiazoline (B1199338) intermediate, which is then oxidized to the corresponding benzothiazole. mdpi.com Various oxidizing agents can be employed for this transformation. mdpi.com

Similarly, carboxylic acids and their more reactive derivatives like acyl chlorides readily undergo condensation with 2-aminothiophenol to afford 2-substituted benzothiazoles. nih.gov The use of dehydrating agents or acid catalysts is often necessary to drive the reaction to completion. nih.gov For example, the synthesis of 2-substituted benzothiazoles has been achieved in high yields by reacting 2-aminothiophenol with carboxylic acids using a methanesulfonic acid/silica gel system as a dehydrating catalyst at elevated temperatures. nih.gov

Modern Catalytic Approaches for this compound Synthesis

Contemporary synthetic efforts have focused on the development of more efficient and environmentally benign catalytic systems for the synthesis of 2-substituted benzothiazoles. These modern approaches often utilize metal or organocatalysts to achieve high yields under milder conditions.

Metal-catalyzed reactions have emerged as a powerful tool for the synthesis of 2-arylbenzothiazoles. acs.org These methods often involve the coupling of a pre-formed benzothiazole core with an aryl partner or the one-pot synthesis from simpler starting materials.

Copper-catalyzed reactions have been particularly well-explored. organic-chemistry.org For instance, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is applicable to a wide range of nitriles, including those with various functional groups, and proceeds in good yields. organic-chemistry.org Another copper-catalyzed approach involves the three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde to furnish 2-substituted benzothiazoles. organic-chemistry.org

Palladium catalysis has also been successfully employed. thieme.de A ligand-free and additive-free synthesis of 2-substituted benzothiazoles has been developed using Pd/C as a catalyst for the cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org

Table 2: Metal-Catalyzed Syntheses of 2-Substituted Benzothiazoles

| Catalyst | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | 2-Aminobenzenethiols, Nitriles | Et₃N, Ethanol, 70°C, 6h | 2-Substituted benzothiazoles | organic-chemistry.org |

| Copper | 1-Iodo-2-nitroarenes, Sodium sulfide, Aldehyde | One-pot | 2-Substituted benzothiazoles | organic-chemistry.org |

| Pd/C | o-Iodothiobenzanilide derivatives | Room temperature | 2-Substituted benzothiazoles | organic-chemistry.org |

| Copper | o-Iodoanilines, Arylacetic acids, Elemental sulfur | Ligand-free | 2-Substituted benzothiazoles | organic-chemistry.org |

In a move towards more sustainable and metal-free synthetic methods, organocatalysis has gained significant traction. arkat-usa.org For the synthesis of benzothiazoles, o-benzenedisulfonimide (B1365397) has been identified as an efficient Brønsted acid catalyst. arkat-usa.orgresearchgate.net

This organocatalyst effectively promotes the condensation of 2-aminothiophenol with aldehydes to produce 2-substituted benzothiazoles in excellent yields. arkat-usa.org The reaction proceeds under mild conditions, and the catalyst is readily available, easily handled, and can be recovered and reused. researchgate.net The synthesis of this compound using this method would involve the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of a catalytic amount of o-benzenedisulfonimide. arkat-usa.org The high efficiency and mild conditions of this organocatalytic system make it an attractive alternative to traditional acid-catalyzed and metal-catalyzed methods. arkat-usa.org

Mechanistic Studies of Catalyzed Reactions

The synthesis of 2-arylbenzothiazoles, including this compound, often involves the condensation of 2-aminothiophenol with an appropriate aldehyde. The mechanisms underpinning these reactions, particularly when catalyzed, are a subject of significant research.

In many catalyzed syntheses, the reaction is thought to proceed through the formation of a Schiff base intermediate (a benzothiazoline) from the initial reaction between 2-aminothiophenol and the aldehyde (4-methoxybenzaldehyde in this case). The catalyst then facilitates the oxidative cyclization of this intermediate to the final benzothiazole product.

Several distinct catalytic mechanisms have been proposed:

Metal-Catalyzed Oxidation: Various transition metals, including copper (Cu), nickel (Ni), and ruthenium (Ru), are effective catalysts. nih.govdntb.gov.ua For instance, in copper-catalyzed reactions, the metal center is believed to facilitate the crucial oxidation step, converting the intermediate benzothiazoline to the aromatic benzothiazole.

Iodine-Promoted Synthesis: When molecular iodine is used as a promoter, it is thought to act as an oxidizing agent in the dehydrogenation of the benzothiazoline intermediate. organic-chemistry.org

Acid Catalysis: Acid catalysts, such as NH4Cl or scandium triflate, function by activating the aldehyde's carbonyl group. dntb.gov.uamdpi.com This activation, often through hydrogen bonding, enhances the carbonyl's electrophilicity, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol, thereby promoting the initial condensation step. mdpi.com

Solvent as Oxidant: In certain protocols, the solvent itself plays a mechanistic role. Dimethyl sulfoxide (B87167) (DMSO), for example, can act as both the solvent and the oxidant, particularly in catalyst-free systems. organic-chemistry.orgresearchgate.net Control experiments in some studies suggest a free-radical mechanism where air serves as the terminal oxidant in a DMSO medium. organic-chemistry.org

Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the molecular structure and vibrational frequencies of this compound, providing insights that complement experimental mechanistic data. nih.gov

Regioselective Synthesis and Functionalization Strategies

Regioselectivity—the control of the site of chemical modification—is critical for creating specific derivatives of this compound with desired properties. Strategies for regioselectivity can be applied either during the initial synthesis or as a post-synthetic functionalization of the pre-formed molecule.

Regioselective Synthesis: The most straightforward approach to a specifically substituted benzothiazole is through the careful selection of substituted starting materials. For example, using a substituted 2-aminothiophenol will result in a functional group at a defined position on the benzo- part of the benzothiazole ring system.

Regioselective Functionalization: More advanced strategies involve the direct functionalization of the 2-arylbenzothiazole core. A notable example is the ruthenium-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles. nih.gov This method allows for the precise introduction of a nitro group at the meta position of the 2-phenyl ring, a challenging transformation to achieve through classical electrophilic aromatic substitution. nih.gov This reaction tolerates a wide range of functional groups and utilizes Cu(NO₃)₂·3H₂O as the nitro source. nih.gov

While not specific to this compound, research on the related 2,1,3-benzothiadiazole (B189464) (BTD) highlights advanced functionalization techniques that could be analogous. diva-portal.org These include iridium-catalyzed C-H borylation, which installs a versatile boryl group at specific positions (C4, C5, or C6), allowing for subsequent diverse functionalizations. diva-portal.org Such methods demonstrate the potential for highly controlled, late-stage modification of the benzothiazole scaffold.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and environmental impact. Research has focused on variables such as the choice of catalyst, solvent, temperature, and energy source.

The condensation of 2-aminothiophenol and 4-methoxybenzaldehyde is a common route, and its efficiency is highly dependent on the chosen conditions.

Catalyst and Solvent Effects: A wide array of catalysts has been explored. While some protocols require expensive or toxic metal catalysts, significant efforts have been made to develop greener and more efficient alternatives. dntb.gov.uamdpi.com In some cases, the catalyst can be avoided entirely. A catalyst-free approach using DMSO as a solvent and oxidant at 60 °C has been shown to produce 2-arylbenzothiazoles in excellent yields (up to 96%). organic-chemistry.org The choice of solvent is critical, with DMSO outperforming DMF, ethanol, and water in this system. organic-chemistry.org Other studies have found that using a mixture of H₂O₂/HCl in ethanol at room temperature can produce excellent yields (85–94%) in a short time. mdpi.com

The table below summarizes the optimization of various reaction parameters from different studies.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| None (Microwave) | None (Solvent-free) | 300 W | 6 min | Good | nih.gov |

| None | DMSO | 60 °C | 6 h | up to 96% | organic-chemistry.org |

| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94% | mdpi.com |

| Amberlite IR120 (Microwave) | - | 85 °C | 5-10 min | 88-95% | mdpi.com |

| ZnO NPs | Ethanol/Neat | Room Temp. | 30 min | 79-91% | mdpi.com |

| Cu(II)-diAmSar/SBA-15 | H₂O | - | - | 85-92% | mdpi.com |

| Na₂S₂O₄ | Water-Ethanol | Reflux | 12 h | 51-82% | nih.gov |

| NH₄Cl | Methanol-Water | Room Temp. | 1 h | High | mdpi.com |

Impact of Substituents: The electronic nature of the substituents on the aldehyde can influence reaction outcomes. For 2-arylbenzothiazoles in general, some catalytic systems show higher yields with electron-rich aldehydes, while others perform better with electron-poor ones. mdpi.com However, many modern methods, including those using H₂O₂/HCl or amberlite resins, show high yields irrespective of whether the aldehyde bears electron-donating or electron-withdrawing groups. mdpi.com For this compound, the methoxy (B1213986) group is electron-donating. In one study, 4-methoxybenzaldehyde yielded a lower percentage (55%) compared to benzaldehyde (B42025) (89%) under a specific catalytic system, indicating that optimization is highly system-dependent. mdpi.com

Energy Sources: Beyond conventional heating, alternative energy sources like microwave irradiation have been successfully used. mdpi.comnih.gov Microwave-assisted synthesis often leads to dramatically reduced reaction times, high yields, and cleaner reactions, sometimes under solvent-free conditions. nih.gov For the synthesis of this compound, optimal microwave conditions were found to be a 1:2 molar ratio of aldehyde to 2-aminothiophenol, irradiated at 300 W for 6 minutes. nih.gov

Advanced Characterization Techniques in 2 4 Methoxyphenyl Benzothiazole Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and structure of 2-(4-methoxyphenyl)benzothiazole. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals for this compound are well-resolved. The methoxy (B1213986) group protons typically appear as a sharp singlet. The aromatic protons of the benzothiazole (B30560) and methoxyphenyl rings exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. rsc.orgamazonaws.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. mdpi.comnih.gov The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms, confirming the presence of the benzothiazole and methoxyphenyl moieties. rsc.orgmdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying structural assignments.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₄H₁₁NOS. nih.govuni.lu The monoisotopic mass is calculated to be 241.05613515 Da. nih.gov HRMS also reveals characteristic fragmentation patterns that can be used to further validate the structure of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. researchgate.netnih.gov These include C-H stretching vibrations of the aromatic rings, the C=N stretching of the thiazole (B1198619) ring, and the C-O ether stretching of the methoxy group. mdpi.com The spectrum is often complex, with numerous bands corresponding to various vibrational modes of the molecule. researchgate.netnih.gov

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.govmonash.edu The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes. researchgate.netresearchgate.netmonash.edu

| Vibrational Mode | Observed Frequency (cm⁻¹) (IR) | Reference |

| Aromatic C-H Stretch | 3074, 3000 | mdpi.com |

| Aliphatic C-H Stretch | 2922, 2849 | mdpi.com |

| C=N Thiazole Stretch | 1603 | mdpi.com |

| Aromatic C=C Stretch | 1499 | mdpi.com |

| C-O Ether Stretch | 1267 | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

Advanced Chromatographic and Electrophoretic Separation Techniques

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. A common method involves using a C18 column with a gradient elution of acetonitrile (B52724) and water. This allows for the separation of the target compound from any impurities or byproducts from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to separate and identify this compound and its potential metabolites, particularly after derivatization to increase volatility. nih.gov

Immunoaffinity Extraction: In specialized research, immunoaffinity extraction has been employed for the selective isolation of benzothiazole derivatives from complex matrices before analysis by GC-MS. nih.gov

These advanced separation techniques are critical for ensuring the chemical integrity of this compound used in further research applications.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Benzothiazole

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, have been instrumental in elucidating the properties of 2-(4-methoxyphenyl)benzothiazole. These methods offer a balance of computational cost and accuracy, making them a popular choice for studying such molecules.

The electronic structure of this compound has been investigated using DFT/B3LYP with the 6-311G(d,p) basis set. nih.gov Frontier Molecular Orbital Theory (FMOT) is crucial in understanding the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For a related compound, 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, the HOMO-LUMO energy gap was calculated to be 4.9266 eV using the B3LYP/6–311G(d,p) level of theory. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wpmucdn.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

| Property | Value | Method |

| HOMO-LUMO Gap | 4.9266 eV | B3LYP/6–311G(d,p) |

This data is for a related compound and serves as an illustrative example.

For instance, in a study of benzothiazole (B30560) derivatives, it was found that substitution at the 2-position can influence these reactivity indices. scirp.org The analysis of the Molecular Electrostatic Potential (MEP) surface helps to identify the electrophilic and nucleophilic centers within the molecule. The red regions on the MEP map indicate areas with high electron density, which are susceptible to electrophilic attack, while the blue regions represent electron-deficient areas, which are prone to nucleophilic attack.

| Reactivity Index | Definition | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Softness (s) | s = 1 / η | Measure of reactivity |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Electron-accepting capability |

Theoretical calculations can predict the most likely sites for protonation by evaluating the proton affinity at different basic centers within the molecule. For this compound, the nitrogen atom of the benzothiazole ring and the oxygen atom of the methoxy (B1213986) group are potential protonation sites. By calculating the energy change upon protonation at each site, the most favorable position can be determined. This information is crucial for understanding the behavior of the molecule in acidic environments.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of molecules like this compound. nih.gov These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes (conformations). nih.gov By analyzing the trajectories from MD simulations, researchers can identify stable conformations and the energetic barriers between them.

Furthermore, MD simulations can reveal how this compound interacts with other molecules, such as solvents or biological macromolecules. nih.gov This is particularly important for understanding its behavior in different environments and for designing derivatives with specific binding properties. For example, MD simulations have been used to study the interaction of similar compounds with biological targets, providing details about the binding modes and key amino acid residues involved. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

The process typically involves:

Building a set of derivatives with known activities.

Calculating a wide range of molecular descriptors for each derivative, including constitutional, topological, and quantum chemical parameters.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. nih.gov

These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov Successful QSAR models have been developed for various heterocyclic compounds, demonstrating the utility of this approach. nih.gov

Solvent Effects on Molecular Properties and Reactivity Profiles

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods can be used to model these solvent effects. One common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium.

By performing quantum chemical calculations that incorporate a solvent model, it is possible to study how the electronic structure, molecular geometry, and reactivity indices of this compound change in different solvent environments. For example, a theoretical study on benzothiazole and its derivatives was conducted in both the gas phase and in water to understand the impact of the solvent on their properties. scirp.org These calculations can provide a more realistic picture of the molecule's behavior in solution, which is essential for many chemical and biological applications.

Biological and Biomedical Research Applications of 2 4 Methoxyphenyl Benzothiazole

Evaluation of Anticancer Activity and Cytotoxicity Profiles

The anticancer potential of benzothiazole (B30560) derivatives has been extensively studied, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. mdpi.comnih.gov The 2-phenylbenzothiazole (B1203474) scaffold, in particular, is recognized as a source of highly potent cytotoxic compounds. nih.govmdpi.com While direct cytotoxic data for 2-(4-methoxyphenyl)benzothiazole is not extensively detailed in the reviewed literature, the activity of closely related analogs provides strong evidence of its potential as an anticancer agent.

For instance, the derivative 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, known as YL-109, which shares the methoxyphenyl group, has shown potent, dose-dependent inhibition of cell proliferation in breast cancer cells. nih.gov Specifically, it demonstrated an IC50 value of 85.8 nM in MCF-7 (ER-positive) breast cancer cells. nih.gov This highlights the potent anti-proliferative capacity of this structural class. nih.gov Furthermore, studies on other substituted benzothiazoles have shown a wide range of cytotoxic activities. For example, a series of benzothiazole-2-thiol derivatives displayed IC50 values from 1.1 µM to 8.8 µM across multiple human cancer cell lines. nih.gov

Table 1: Cytotoxicity of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |

|---|---|---|---|

| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) | MCF-7 (Breast) | 85.8 nM | nih.gov |

| Substituted methoxybenzamide benzothiazole (Derivative 41) | A549, HCT-116, SW620, etc. | 1.1 µM to 8.8 µM | nih.gov |

| 2-aminobenzothiazole-thiazolidinedione hybrid (Derivative 4a) | MCF-7 (Breast) | 3.84 µM | nih.govtandfonline.com |

| 2-aminobenzothiazole-thiazolidinedione hybrid (Derivative 4a) | HCT-116 (Colorectal) | 5.61 µM | nih.govtandfonline.com |

| 2-aminobenzothiazole-thiazolidinedione hybrid (Derivative 4a) | HEPG-2 (Liver) | 7.92 µM | nih.govtandfonline.com |

| 2-hydroxy benzothiazole-oxadiazole derivative | MCF-7 (Breast) | 1.8 µM | ekb.eg |

| N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide (Derivative 49) | Various (60 cell lines) | Showed interesting anticancer activity | nih.gov |

The anticancer effects of benzothiazole derivatives are mediated through several cellular mechanisms, primarily leading to the induction of apoptosis (programmed cell death). nih.gov A key mechanism identified for the closely related compound YL-109 is its ability to suppress tumor progression by inducing the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein). nih.gov This induction inhibits oncogenic pathways, leading to reduced cell proliferation and invasiveness. nih.gov

General mechanisms of action attributed to the benzothiazole class include:

Induction of Apoptosis: Many benzothiazole derivatives trigger apoptosis in cancer cells. nih.gov For example, certain imidazo-benzothiazole derivatives enhance the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Reactive Oxygen Species (ROS) Activation: Some derivatives are believed to induce apoptosis through the activation and accumulation of reactive oxygen species within cancer cells, leading to oxidative stress and cell death. nih.gov

Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and repair. Their inhibition by benzothiazole compounds can lead to DNA damage and cell death. nih.gov

Inhibition of Tyrosine Kinases: As key regulators of cell signaling pathways involved in growth and proliferation, the inhibition of tyrosine kinases is another important anticancer mechanism of benzothiazoles. nih.gov

The anticancer activity of this compound and its analogs is linked to their ability to interact with specific molecular targets and modulate key signaling pathways.

A significant molecular target identified for the analog YL-109 is the Aryl Hydrocarbon Receptor (AhR) . nih.gov YL-109 activates AhR signaling, which in turn leads to the recruitment of AhR to the upstream region of the CHIP gene, inducing its transcription. nih.gov The upregulation of CHIP, a ubiquitin ligase, subsequently suppresses tumorigenic and metastatic potential. nih.gov This demonstrates a clear pathway modulation: YL-109 → AhR Activation → CHIP Expression → Suppression of Oncogenic Pathways . nih.gov

Furthermore, research on other benzothiazole derivatives has pointed to the modulation of other critical cancer-related pathways:

VEGFR-2 Inhibition: A series of novel 2-aminobenzothiazole (B30445) hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Compound 4a in this series emerged as a highly active inhibitor with an IC50 of 91 nM against the VEGFR-2 enzyme. nih.govtandfonline.com

p53 Pathway Activation: A pyridine-containing pyrimidine (B1678525) benzothiazole derivative was found to activate the p53 tumor suppressor pathway, which plays a central role in regulating the balance between cell proliferation and apoptosis. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and has been identified as a target for some benzothiazole compounds. frontiersin.org

The anticancer efficacy of benzothiazole compounds is highly dependent on the nature and position of substituents on both the benzothiazole core and the 2-phenyl ring. nih.gov Structure-activity relationship (SAR) studies provide a framework for understanding how structural modifications, such as those in this compound, influence biological activity.

Key SAR findings for benzothiazole derivatives include:

Substitution on the Phenyl Ring: The position and electronic properties of substituents on the 2-phenyl ring are critical. The presence of a methoxy (B1213986) group (–OCH3), as in this compound, has been associated with significant cytotoxicity in certain derivatives. nih.gov For 2-(4-aminophenyl)benzothiazoles, a methyl group at the 3'-position (adjacent to the amino group) was found to produce the most potent compound in one series. nih.gov Hydroxyl groups on the phenyl ring also contribute significantly to activity, with fluorinated 2-aryl benzothiazoles having hydroxyl groups at the 3rd and 4th positions showing excellent activity against breast cancer cells. nih.gov

Substitution on the Benzothiazole Ring: Modifications to the benzothiazole nucleus also modulate anticancer efficacy. For instance, the incorporation of a fluorine atom at the 7th position of an imidazo-benzothiazole derivative was found to enhance its cytotoxicity. nih.gov

Nature of the Heterocyclic Core: The heterocyclic system itself is a determinant of activity. In one study comparing similar structures, the anticancer activity followed the sequence: benzothiazole > benzoxazole (B165842) > benzimidazole. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Anticancer Benzothiazoles

| Structural Feature/Modification | Effect on Anticancer Activity | Example Compound Class | Reference(s) |

|---|---|---|---|

| Methoxy group on 2-phenyl ring | Associated with maximum cytotoxicity in some series. | Pyrimidine-based benzothiazoles | nih.gov |

| Methyl group at 3'-position of 2-(4-aminophenyl)benzothiazole | Found to be the most potent substitution in its series. | 2-(4-Amino-3-methylphenyl)benzothiazole | nih.gov |

| Electron-withdrawing groups on the benzyl (B1604629) ring | Enhanced antitumor activity. | Indole-based hydrazine (B178648) carboxamide benzothiazoles | nih.gov |

| Fluorine atom at 7-position of benzothiazole ring | Enhanced cytotoxicity. | Imidazo-benzothiazole derivatives | nih.gov |

| Introduction of a pyrazole (B372694) moiety | Significantly enhanced antitumor activity. | Pyrazole-based benzothiazoles | nih.gov |

Role as a Fluorescent Probe in Biological Imaging

Beyond therapeutic applications, benzothiazole derivatives, including those with a 2-phenyl structure, are increasingly recognized for their utility as fluorescent probes in biological imaging. researchgate.netnih.gov Their inherent photophysical properties, combined with low cytotoxicity at imaging concentrations, make them attractive candidates for visualizing cellular components and processes. researchgate.netnih.gov These compounds can serve as the core fluorophore in probes designed to detect specific biomolecules or to label organelles within living cells. nih.govnih.gov

The design of effective fluorescent probes based on the benzothiazole scaffold involves the strategic integration of a fluorophore, a recognition element, and often a linker. nih.govmdpi.com A key principle is to create a system where the fluorescence properties change in response to a specific biological event or target.

One prominent design strategy is the "turn-on" fluorescence mechanism . nih.gov This involves creating a probe that is initially non-fluorescent or weakly fluorescent but becomes highly emissive upon reacting with its target. An example is a probe for hydrogen peroxide (H2O2) based on a 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore. nih.gov

Fluorophore Core: The HBT structure exhibits Excited-State Intramolecular Proton Transfer (ESIPT), a process that can be modulated. nih.gov

Recognition Moiety: An aryl boronate ester group is attached to the fluorophore. This group is known to react specifically with H2O2.

Mechanism: In its initial state, the boronate ester quenches the fluorescence of the HBT core. Upon reaction with H2O2, the boronate is cleaved, releasing the highly fluorescent HBT molecule. This results in a "turn-on" signal that is directly proportional to the concentration of H2O2. nih.gov

Another principle involves expanding the conjugated π-system of the benzothiazole core to tune its photophysical properties, such as shifting the emission to longer wavelengths and increasing fluorescence intensity. researchgate.net

The practical application of benzothiazole-based fluorescent probes has been demonstrated in the visualization of key cellular processes and analytes. Their ability to function within living cells provides a powerful tool for biological research. nih.gov

A notable application is the imaging of reactive oxygen species (ROS). A benzothiazole-based probe named BT-BO was successfully used to detect hydrogen peroxide (H2O2) in living cancer cells. nih.gov

Exogenous and Endogenous Detection: The probe was capable of imaging both H2O2 added externally to A549 and Hep G2 cells and H2O2 generated endogenously by the cells after stimulation. nih.gov This allows for the study of oxidative stress under different conditions.

High Sensitivity and Selectivity: The BT-BO probe demonstrated a well-resolved emission peak and was not significantly affected by other reactive oxygen species or various ions, ensuring that the signal was specific to H2O2. nih.gov

Other applications include the use of benzothiazole derivatives for general cell imaging. A derivative with an expanded conjugate system was shown to exhibit strong blue and green fluorescence in confocal cell imaging experiments, demonstrating its potential as a cellular stain. researchgate.netnih.gov Furthermore, the broader class of benzothiadiazole (BTD) probes has been successfully used to label organelles such as mitochondria and lipid droplets. nih.gov

Interactions with Biomolecules (e.g., DNA, Proteins) and Binding Studies

The biological activity of a compound is fundamentally dictated by its ability to interact with endogenous macromolecules. Research into this compound and its analogues has revealed specific binding interactions with both proteins and nucleic acids, which are critical to their mechanisms of action.

Derivatives of the benzothiazole core are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication and transcription. rsc.orgnih.gov This makes them validated targets for developing new antibacterial agents. nih.gov Studies on benzothiazole-based inhibitors show that the core structure can engage in cation-π interactions with key arginine residues (e.g., Arg84 and Arg144 in S. aureus GyrB) in the enzyme's ATP-binding site. rsc.orgnih.gov While direct binding data for this compound itself is specific, related compounds have been designed to optimize these interactions. For instance, modifying the benzothiazole scaffold to include siderophore mimics at different positions can enhance bacterial uptake and potent DNA gyrase inhibition. rsc.orgnih.gov

Other research has demonstrated that certain benzothiazole derivatives can interact with dihydroorotase, an enzyme crucial for pyrimidine synthesis in cells. nih.gov Molecular docking studies suggest that the benzothiazole ring can form strong hydrophobic interactions at the entrance of the enzyme's active site, potentially blocking substrate access. nih.gov Furthermore, some active benzothiazoles have been shown to induce leakage of DNA and proteins from fungal spores, indicating a disruptive interaction with cellular membranes or integrity. nih.gov

In the context of neurodegenerative diseases, derivatives such as 2-(4'-methylaminophenyl)benzothiazole (BTA-1), which is structurally similar to this compound, have a high affinity for amyloid-beta (Aβ) fibrils. nih.gov Studies using radiolabeled BTA-1 showed that its binding in postmortem Alzheimer's disease (AD) brain tissue was over tenfold higher than in control brains and was highly specific to Aβ deposits, with minimal binding to neurofibrillary tangles or common neuroreceptors. nih.gov The binding affinity (Kd) of [3H]BTA-1 to AD brain homogenates was found to be very similar to its affinity for synthetic Aβ fibrils, highlighting its potential as a research tool for studying amyloid pathology. nih.gov

| Biomolecule Target | Interacting Compound/Derivative | Key Findings | Reference |

| DNA Gyrase | Benzothiazole derivatives | Inhibition of enzyme activity through binding at the ATP-binding site, involving cation-π interactions with arginine residues. | rsc.orgnih.gov |

| Amyloid-beta (Aβ) Fibrils | 2-(4'-methylaminophenyl)benzothiazole (BTA-1) | High-affinity and specific binding to Aβ deposits in Alzheimer's disease brain tissue (Kd = 5.8 ± 0.90 nM). | nih.gov |

| Dihydroorotase | Novel benzothiazole derivatives | Inhibition of enzyme activity, potentially by blocking the active site through hydrophobic interactions. | nih.gov |

| Carboxyl terminus of Hsp70-interacting protein (CHIP) | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) | Induces expression of CHIP, a ubiquitin ligase that suppresses tumorigenesis, through aryl hydrocarbon receptor (AhR) signaling. | nih.gov |

Investigation of Other Pharmacological Potentials

The benzothiazole nucleus is recognized for its versatility, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.govchemistryjournal.net Research has explored these potentials, often using 2-substituted benzothiazoles as a starting point for drug discovery.

Antitumor Activity: The benzothiazole moiety is a structural element in compounds known for potent and selective antitumor activity. nih.gov For example, 2-(4-aminophenyl)benzothiazoles show nanomolar inhibitory activity against a range of human cancer cell lines, including breast, ovarian, colon, and renal cancers. nih.gov A closely related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109), has been shown to suppress tumor progression and the metastatic potential of breast cancer cells. nih.gov This compound was found to inhibit cancer cell growth, invasiveness, and the properties of cancer stem cells by inducing the expression of the ubiquitin ligase CHIP. nih.gov

Antimicrobial Activity: Benzothiazole derivatives have been extensively investigated for their antimicrobial properties. nih.gov Studies have synthesized and tested various derivatives against both bacterial and fungal strains. nih.gov For instance, certain novel benzothiazoles demonstrated significant activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL. nih.gov The mechanism for this activity is often linked to the inhibition of essential enzymes like DNA gyrase or dihydroorotase. nih.gov

Fungicidal Activity: In agricultural science, benzothiazole derivatives are being explored as fungicides. acs.org Novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org One compound in this series showed superior antifungal activity against several plant pathogens compared to the commercial fungicide thifluzamide, and molecular modeling suggested that hydrophobic interactions were the primary force for binding to the SDH enzyme. acs.org

Other Potentials: The substituted benzothiazole framework has been associated with a wide range of other pharmacological effects in research settings, including anti-inflammatory, analgesic, anticonvulsant, and antitubercular activities. nih.govchemistryjournal.net

| Pharmacological Potential | Derivative Class | Research Findings | Reference |

| Antitumor | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | Suppresses breast cancer cell growth and metastasis by inducing the CHIP ubiquitin ligase. | nih.gov |

| Antimicrobial | Various novel benzothiazoles | Active against Gram-positive and Gram-negative bacteria with MICs from 25-200 µg/mL; inhibits enzymes like dihydroorotase. | nih.gov |

| Fungicidal | Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides | Potent inhibition of succinate dehydrogenase (SDH) in plant pathogenic fungi. | acs.org |

| Anti-inflammatory | Substituted benzothiazoles | Various derivatives have demonstrated significant anti-inflammatory activity in research models. | chemistryjournal.net |

Bioavailability and Metabolic Fate Considerations in Research

Despite promising in vitro activity, the translation of a compound into a viable therapeutic candidate is heavily dependent on its pharmacokinetic properties, including bioavailability and metabolic stability. Research on benzothiazole derivatives has highlighted these factors as critical areas for optimization.

A study on 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H), a potent antitubulin agent with a structure related to this compound, revealed extremely low oral bioavailability (3.3%) in rats. nih.gov This poor performance was attributed to the compound's very low aqueous solubility (1.1 ± 0.1 μg/ml). nih.gov This finding underscores that even potent compounds may fail in vivo if they cannot be effectively absorbed.

To address this challenge, researchers have employed structural modification strategies. In the case of SMART-H, replacing the thiazole (B1198619) ring with an imidazole (B134444) ring led to a new series of compounds (2-aryl-4-benzoyl-imidazoles or ABIs) with improved aqueous solubility. nih.gov One such derivative, ABI-182, demonstrated a dramatic increase in oral bioavailability to 24%, a more than 7-fold improvement over the parent thiazole compound. nih.gov Further modifications, such as adding a chlorine atom to block sites of metabolism (benzylic hydroxylation), led to another derivative (ABI-286) with enhanced metabolic stability, lower clearance in rats, and a 5.5-fold increase in drug exposure after oral dosing compared to the original compound. nih.gov

These studies illustrate a common theme in the development of benzothiazole-based agents: while the core structure provides a potent pharmacophore, its physicochemical properties often require significant medicinal chemistry efforts to achieve acceptable oral bioavailability and metabolic profiles for in vivo applications.

| Compound/Derivative | Key Pharmacokinetic Parameter | Finding | Implication in Research |

| SMART-H (Thiazole-based) | Oral Bioavailability | 3.3% in rats | Poor solubility limits in vivo efficacy, necessitating structural modification. |

| SMART-H (Thiazole-based) | Aqueous Solubility | 1.1 ± 0.1 μg/ml | Identified as the primary reason for low oral absorption. |

| ABI-182 (Imidazole-based) | Oral Bioavailability | 24% in rats | Replacing the thiazole ring with imidazole significantly improved solubility and absorption. |

| ABI-286 (Modified Imidazole) | In vivo Clearance / Oral Exposure | 1.8-fold lower clearance; 5.5-fold increased exposure vs. SMART-H | Blocking metabolic sites can enhance stability and drug exposure. |

Materials Science and Optoelectronic Applications of 2 4 Methoxyphenyl Benzothiazole

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(4-methoxyphenyl)benzothiazole have been investigated for their potential as emitters in OLEDs. The performance of these materials in OLEDs is closely linked to their photophysical properties, including their fluorescence and charge-carrying capabilities.

Emitter Properties and Device Performance

Benzothiazole-containing compounds are known for their optical properties, which are rooted in their electronic excited states. These materials have been explored as fluorescent dopants and electron-transporting groups in the fabrication of OLEDs. lookchem.com For instance, some benzothiazole (B30560) derivatives have been used to create deep-blue emitting devices. lookchem.com The design of OLED emitters often involves creating a bipolar structure, combining electron-donating and electron-accepting units to improve charge injection and transport, which can lead to higher device efficiency. encyclopedia.pub

The performance of OLEDs can be influenced by the specific structure of the emitter molecule. For example, in a study of pyrene-benzimidazole derivatives, a non-doped OLED prototype using one such compound as the emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov This device achieved an external quantum efficiency (EQE) of 0.35% and a luminance of 100 cd/m² at 5.5 V, with a peak EQE of 4.3% at 3.5 V. nih.gov While not directly involving this compound, this highlights the potential of heterocyclic compounds in achieving high-performance blue emission.

| Device Performance of a Blue-Emitting OLED | |

| Parameter | Value |

| CIE Coordinates | (0.1482, 0.1300) |

| External Quantum Efficiency (EQE) at 5.5V | 0.35 (±0.04)% |

| Luminance at 5.5V | 100 (±6) cd m⁻² |

| Highest EQE | 4.3 (±0.3)% at 3.5 V |

| Highest Luminance | 290 (±10) cd m⁻² at 7.5 V |

| Data sourced from a study on pyrene-benzimidazole derivatives, demonstrating the potential of similar heterocyclic compounds in OLEDs. nih.gov |

Photoluminescence Quantum Yield Studies

The photoluminescence quantum yield (PLQY) is a critical parameter for OLED emitters, as it directly impacts the device's efficiency. Studies on various benzothiazole derivatives have shown a wide range of PLQY values, which are highly dependent on the molecular structure and the surrounding environment.

For example, the introduction of a cyano group into 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) was found to dramatically increase its fluorescence quantum yield from 0.01 to 0.49 in dichloromethane. mdpi.com This enhancement is attributed to the suppression of non-radiative decay pathways. mdpi.com In another study, the PLQY of pyrrole (B145914) and furan (B31954) substituted with 2-benzothiazolyl moieties were found to be 0.42 and 0.47, respectively, while the thiophene (B33073) derivative had a lower PLQY of 0.21. lookchem.com

The substitution pattern on the benzothiazole core plays a crucial role in determining the PLQY. A systematic study of nine peripherally substituted benzothiazole-difluoroborate dyes revealed that the fluorescence quantum yields could be tuned from nearly zero to very high values simply by changing the substituents. nih.gov This demonstrates the possibility of precisely controlling the emissive properties of these materials through chemical design. nih.gov

| Photoluminescence Quantum Yields of Substituted Benzothiazoles | |

| Compound Type | Photoluminescence Quantum Yield (PLQY) |

| 2-(2-Hydroxyphenyl)benzothiazole (HBT) | 0.01 |

| Cyano-substituted HBT | 0.49 |

| Pyrrole-substituted benzothiazole | 0.42 |

| Furan-substituted benzothiazole | 0.47 |

| Thiophene-substituted benzothiazole | 0.21 |

| Data compiled from studies on various benzothiazole derivatives. lookchem.commdpi.com |

Stability and Efficiency in Optoelectronic Devices

The stability of the materials used in OLEDs is paramount for achieving long device lifetimes. Benzothiazole and its derivatives are known for their high chemical and photophysical stability. sciengine.com This inherent stability is a key advantage for their use in optoelectronic devices.

The efficiency of OLEDs is often enhanced by using a host-dopant system in the emissive layer. For example, using a pyrrole-substituted benzothiazole as a 4% dopant in a 4,4',4''-tri(9-carbazoyl)triphenylamine (TCTA) emissive layer resulted in a device with deep-blue emission. lookchem.com However, using a neat film of the same material led to almost white light emission, but with a decrease in quantum efficiency due to self-quenching effects. lookchem.com This highlights the importance of device architecture in optimizing both efficiency and color purity.

Exploration in Photovoltaic Devices, Specifically Organic Solar Cells

The electron-withdrawing nature of the benzothiazole unit makes it a suitable component for acceptor materials in organic solar cells (OSCs). sciengine.com By combining it with electron-donating moieties, donor-acceptor (D-A) type molecules and polymers can be synthesized for use in the active layer of OSCs.

Light Absorption Characteristics and Energy Conversion Efficiency

A key requirement for materials in solar cells is broad and strong absorption of the solar spectrum. The incorporation of a benzothiazole unit as an additional acceptor in D-A-π-A organic dyes has been shown to enhance the molar extinction coefficients of the dyes. sciengine.com

The development of benzothiadiazole (a related but distinct compound)-based polymers has led to significant advances in OSCs, with PCEs exceeding 18% in some cases. cjps.org These polymers can be engineered to have distinct absorption spectra, with onsets ranging from 600 nm to 1000 nm. cjps.org

| Photovoltaic Performance of a Benzothiazole-Containing Dye in a DSSC | |

| Parameter | Value |

| Power Conversion Efficiency (η) | 4.16% |

| Short-Circuit Current Density (Jsc) | 9.27 mA cm⁻² |

| Open-Circuit Voltage (Voc) | 642 mV |

| Fill Factor (FF) | 0.70 |

| Data for dye Z2 with a thiophene linker. sciengine.com |

Integration into Active Layers of Solar Cells

Benzothiazole derivatives can be integrated into the active layer of OSCs as either electron donor or electron acceptor materials. The benzothiadiazole unit, for example, is widely used in both polymer and small molecule solar cells. researchgate.net

The performance of OSCs is highly dependent on the morphology of the active layer, which is a blend of the donor and acceptor materials. Solvent annealing is a common technique used to optimize this morphology. For two small molecules based on a benzo[c] sciengine.comcjps.orgnih.govthiadiazole core, solvent annealing of the thin films led to an increase in power conversion efficiencies to over 5%. researchgate.net This improvement was attributed to a better morphology and enhanced hole mobility. researchgate.net

Advanced Materials Formulation and Polymer Property Enhancement

Detailed Research Findings

Scientific investigations into polymer blends containing this compound and its derivatives have revealed notable enhancements in thermal stability, mechanical strength, and optical performance. The benzothiazole moiety, with its rigid structure and aromatic character, is thought to contribute to these improvements by restricting the motion of polymer chains and interacting with the polymer at a molecular level.

The introduction of benzothiazole derivatives into polymer backbones can significantly alter their properties. For instance, the incorporation of such molecules has been shown to create materials with unique optical storage capabilities. In studies involving similar azo polymers with a benzothiazole group, the stability of photoinduced birefringence was found to be remarkably high, with some formulations retaining up to 93% of the induced order after relaxation. nih.gov This suggests that the presence of the benzothiazole structure contributes to a more stable molecular orientation within the polymer matrix.

Furthermore, research on related benzothiazole-azo dyes dispersed in a poly(methyl methacrylate) (PMMA) matrix has demonstrated that the molecular structure of the dye significantly influences the photoinduced birefringence. nih.gov This indicates that the specific substituents on the benzothiazole ring play a crucial role in the final optical properties of the polymer composite.

While specific data on the mechanical and comprehensive thermal property enhancement of polymers by the direct addition of this compound is not widely available in public research, the general effects of similar rigid, aromatic additives can be inferred. The addition of such nanoparticles or molecular additives typically enhances the ductility and yield strength of polymers like polypropylene. For example, the addition of modified barium sulfate (B86663) nanoparticles has been shown to increase the strain at break by as much as 163% in certain composites. polympart.ir Similarly, the thermal stability of polymers like PMMA can be significantly improved by the addition of layered inorganic additives, with increases in the temperature of 50% weight loss (T50) of up to 30°C.

The following tables summarize the potential enhancements based on research into related benzothiazole compounds and general principles of polymer composite formulation.

Interactive Data Tables

Table 1: Potential Enhancement of Mechanical Properties of Polymers

| Property | Polymer Matrix | Additive | Observed/Expected Enhancement |

| Tensile Strength | Polypropylene (PP) | Modified Barium Sulfate Nanoparticles | Slight increase in yield strength. polympart.ir |

| Elongation at Break | Polypropylene (PP) | Modified Barium Sulfate Nanoparticles | Up to 163% increase in strain at break. polympart.ir |

| Fracture Toughness | Polythiourethane (PTU) | Tetrapodal ZnO particles | Improved mechanical properties for coating applications. |

Table 2: Potential Enhancement of Thermal Properties of Polymers

| Property | Polymer Matrix | Additive | Observed/Expected Enhancement |

| Thermal Stability (Td) | Polyacrylates | Azo-benzothiazole mesogen | Decomposition temperatures in the range of 282–312 °C. nih.gov |

| Thermal Stability (T50) | PMMA | Layered Copper Hydroxy Methacrylate | Increase of 30°C in the temperature of 50% weight loss. |

| Glass Transition (Tg) | PMMA/PMAP Blends | - | Miscibility indicated by a single glass transition temperature. |

Table 3: Potential Enhancement of Optical Properties of Polymers

| Property | Polymer Matrix | Additive | Observed/Expected Enhancement |

| Photoinduced Birefringence | PMMA | Thiazole-azo dyes | Significant and stable birefringence induced by polarized light. nih.gov |

| UV-Vis Absorption | PMMA | CNDs | Enhanced absorbance and shift in absorption onset to higher wavelengths. |

| Photoluminescence | Polystyrene (PS) | 2-(4-dimethylaminophenyl)benzothiazole based complexes | Long-lived triplet excited states with high sensitivity to oxygen. nih.gov |

Analytical Chemistry Methodologies Utilizing 2 4 Methoxyphenyl Benzothiazole

Development as a Reagent in Analytical Techniques

2-(4-Methoxyphenyl)benzothiazole and its parent compound, benzothiazole (B30560), serve as versatile reagents in various analytical methods. chemimpex.com Their utility is often linked to the benzothiazole core, a heterocyclic system that can be readily functionalized to create compounds with specific analytical capabilities. nih.gov For instance, the synthesis of 2-substituted benzothiazoles is a significant area of interest for developing new analytical tools. nih.gov

The development of these compounds as analytical reagents is rooted in their distinct chemical properties. The simplest route to creating derivatives involves reactions between o-aminothiophenols and substituted benzoic acids. nih.gov More modern approaches, such as microwave-assisted synthesis, have enabled the efficient, high-yield production of compounds like this compound, making them more accessible for analytical research. nih.govresearchgate.net Benzothiazole itself is utilized as an analytical standard for the chromatographic determination of various analytes in diverse samples, including textiles and environmental water. sigmaaldrich.com This foundational role underscores the importance of the benzothiazole scaffold in developing reliable analytical techniques. chemimpex.comsigmaaldrich.com

Chemo-sensing and Spectroscopic Detection of Analytes

Benzothiazole derivatives, including this compound, are particularly noted for their application as chemosensors, primarily due to their fluorescent properties. chemimpex.commdpi.com These compounds can be designed to exhibit changes in their fluorescence (such as turning on, turning off, or shifting in color) upon binding with a specific analyte. nih.govnih.gov This response allows for the sensitive and selective spectroscopic detection of various chemical species.

The core principle behind their function lies in the interaction between the analyte and the benzothiazole-based sensor molecule. This interaction alters the electronic properties of the sensor, leading to a measurable change in its photophysical characteristics, such as fluorescence emission. mdpi.commdpi.com Researchers have successfully synthesized various benzothiazole-based chemosensors for detecting a range of biologically and environmentally significant analytes. nih.gov

A prominent application of this compound and related compounds is in the detection of metal ions. chemimpex.com The nitrogen and sulfur atoms within the benzothiazole ring can act as coordination sites for metal cations, making them effective ligands. nih.gov

Research has demonstrated the design of benzothiazole-based chemosensors with high selectivity for specific metal ions. For example, derivatives have been developed to act as ratiometric fluorescent turn-on sensors for Zinc (Zn²⁺) and colorimetric sensors for Zinc (Zn²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺). nih.gov The selectivity is a crucial performance characteristic, and studies have shown that certain benzothiazole-based probes can selectively detect ions like Cu²⁺ in acetonitrile (B52724) and Iron (Fe³⁺) in a mixture of acetonitrile and water. mdpi.com The modification of the benzothiazole structure allows for the fine-tuning of its binding affinity and selectivity towards different metal ions. For instance, a thiophene-appended benzothiazole compound has been synthesized for the ratiometric detection of copper and cadmium ions. semanticscholar.org

Table 1: Performance of Benzothiazole-Based Chemosensors for Metal Ion Detection

| Sensor | Analyte | Detection Method | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Reference |

|---|---|---|---|---|---|

| Biphenyl-based benzothiazole | Zn²⁺ | Ratiometric Fluorescence | 0.25 ppm | 2:1 | nih.gov |

| Biphenyl-based benzothiazole | Ni²⁺ | Colorimetric | 0.30 ppm | 2:1 | nih.gov |

| Biphenyl-based benzothiazole | Cu²⁺ | Colorimetric | 0.34 ppm | 2:1 | nih.gov |

| Thiophene-appended benzothiazole | Cd²⁺ | Ratiometric Fluorescence | Not Specified | Not Specified | semanticscholar.org |

| Asparagine-benzothiazole derivative | Cu²⁺ | Fluorimetric | Not Specified | Not Specified | mdpi.com |

| Asparagine-benzothiazole derivative | Fe³⁺ | Fluorimetric | Not Specified | Not Specified | mdpi.com |

The ability of benzothiazole derivatives to detect specific chemical species makes them valuable for environmental monitoring. chemimpex.com Benzothiazoles are considered high-production-volume chemicals and their presence has been noted in various environmental matrices, from surface water to indoor dust, making their detection and quantification important. nih.gov

Analytical methods using benzothiazole-based compounds have been developed to identify and measure pollutants. For example, a method using gas chromatography with a flame photometric detector was established for determining 2-(4-Morpholinyl)benzothiazole, a tire rubber-related compound, in street dust and river sediments. nih.gov Furthermore, fluorescent benzothiazole probes have been engineered for the sensitive detection of hazardous materials like the explosive 2,4,6-trinitrophenol (TNP) in natural water samples. researchgate.net These applications highlight the role of compounds like this compound in developing tools to assess and monitor environmental contamination. chemimpex.comnih.gov

Method Validation and Performance Characteristics in Analytical Research

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. wjarr.com The validation of analytical methods utilizing this compound as a reagent or sensor involves assessing several key performance characteristics. biopharminternational.com These typically include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ). wjarr.comikev.org

Accuracy: This refers to the closeness of the measured value to the true value. ikev.org

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org

Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected by the analytical method. wjarr.com

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. wjarr.com

In the context of chemosensors based on this compound, these parameters are critical. For instance, the LOD is a key indicator of the sensor's sensitivity. Research has reported specific detection limits for various benzothiazole-based sensors. A probe for 2,4,6-trinitrophenol (TNP) reported a detection limit of approximately 2.1 x 10⁻⁷ M. researchgate.net In another study, two different benzothiazole-based probes for peroxynitrite showed LODs of 12.8 nM and 25.2 nM, respectively. nih.gov

For quantitative methods used in environmental analysis, validation also includes assessing the method's recovery and reproducibility. An analytical method for a benzothiazole derivative in environmental samples reported a recovery of 85% with a relative standard deviation of 1.5% for replicate analyses, demonstrating good precision and accuracy. nih.gov The validation report for any new analytical method should transparently include all data, including any failures encountered during the validation process, to provide a true representation of the method's reliability. dcvmn.org

Table 2: Validated Performance Characteristics of Benzothiazole-Based Analytical Methods

| Method/Probe | Analyte | Key Performance Characteristic | Value | Reference |

|---|---|---|---|---|

| GC-FPD Method | 2-(4-Morpholinyl)benzothiazole | Recovery | 85% | nih.gov |

| GC-FPD Method | 2-(4-Morpholinyl)benzothiazole | Relative Standard Deviation | 1.5% | nih.gov |

| GC-FPD Method | 2-(4-Morpholinyl)benzothiazole | Detection Limit | 0.20 ng/g of dry sample | nih.gov |

| Fluorescent Probe BS1 | Peroxynitrite (ONOO⁻) | Limit of Detection (LOD) | 12.8 nM | nih.gov |

| Fluorescent Probe BS2 | Peroxynitrite (ONOO⁻) | Limit of Detection (LOD) | 25.2 nM | nih.gov |

| Fluorescent Probe DYH | 2,4,6-trinitrophenol (TNP) | Limit of Detection (LOD) | 2.1 x 10⁻⁷ M | researchgate.net |

Corrosion Inhibition Studies Involving 2 4 Methoxyphenyl Benzothiazole

Electrochemical Impedance Spectroscopy (EIS) Investigations

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the corrosion inhibition processes at the metal/electrolyte interface. For 2-(4-Methoxyphenyl)benzothiazole, EIS studies have been crucial in understanding its protective film formation on mild steel. researchgate.netkashanu.ac.ir The technique works by applying a small amplitude AC signal over a range of frequencies and measuring the impedance response of the system.

The analysis of EIS data, often visualized using Nyquist plots, reveals key information about the corrosion process. In the presence of this compound, the Nyquist plots typically show semicircles, indicating that the corrosion process is primarily controlled by charge transfer. chesci.com The diameter of these semicircles corresponds to the charge transfer resistance (Rct), a measure of the resistance to corrosion reactions at the metal surface. Studies consistently show that as the concentration of this compound increases, the Rct values also increase significantly. chesci.com This suggests the formation of an insulating protective layer by the inhibitor molecules on the steel surface, which hinders the charge transfer process. chesci.com

Concurrently, the double-layer capacitance (Cdl) values are observed to decrease with increasing inhibitor concentration. chesci.com The Cdl is proportional to the dielectric constant and inversely proportional to the thickness of the electrical double layer. The decrease in Cdl is attributed to the adsorption of the organic inhibitor molecules onto the metal surface, displacing the pre-adsorbed water molecules which have a higher dielectric constant. This adsorption increases the thickness of the double layer, further confirming the formation of a protective barrier. researchgate.net An equivalent circuit is often used to model the EIS data and quantify these parameters. kashanu.ac.ir

Table 1: EIS Parameters for Mild Steel in 1M H₂SO₄ with this compound (MPB)

Data adapted from Chemical Science Review and Letters, 2014, 3(12), 824-835. chesci.com Note: Some inconsistencies in the trend of the source data are reported as is.

Adsorption Behavior and Surface Interaction Mechanisms

The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, creating a barrier between the metal and the corrosive medium. chesci.com To understand this adsorption process, experimental data are often fitted to various adsorption isotherms. For this compound and related benzothiazole (B30560) derivatives, the adsorption on mild steel surfaces has been found to follow the Langmuir adsorption isotherm. researchgate.netchesci.comresearchgate.netbohrium.com